Eryloside A

Overview

Description

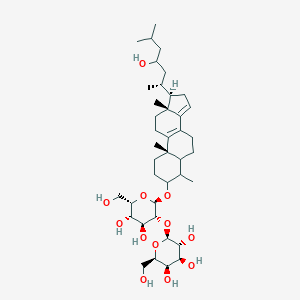

Eryloside A is a steroidal glycoside isolated from the marine sponge Erylus lendenfeldi. It is known for its antitumor and antifungal properties. The compound has a complex structure, characterized by a 4-methylated steroidal backbone with glycosidic linkages to galactopyranose units .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eryloside A is primarily isolated from natural sources, specifically the marine sponge Erylus lendenfeldi. The isolation process involves extraction with organic solvents followed by chromatographic purification techniques

Industrial Production Methods

Industrial production of this compound is limited due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from marine sponges, making large-scale production difficult and expensive .

Chemical Reactions Analysis

Types of Reactions

Eryloside A undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.

Reduction: The double bonds in the steroidal backbone can be reduced to form saturated compounds.

Substitution: The glycosidic linkages can undergo substitution reactions to form different glycosides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Glycosidic substitutions often involve the use of acid or base catalysts.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of saturated steroidal compounds.

Substitution: Formation of different glycosides with varying sugar units.

Scientific Research Applications

Eryloside A has several scientific research applications, including:

Chemistry: Used as a model compound for studying glycosidic linkages and steroidal structures.

Biology: Investigated for its biological activities, including antitumor and antifungal properties.

Medicine: Potential therapeutic applications in cancer treatment and antifungal therapies.

Industry: Limited industrial applications due to its complex structure and extraction challenges

Mechanism of Action

Eryloside A exerts its effects through multiple mechanisms. It targets specific molecular pathways involved in cell proliferation and apoptosis. The compound interacts with cellular receptors and enzymes, leading to the inhibition of tumor growth and fungal proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to involve modulation of steroidal and glycosidic pathways .

Comparison with Similar Compounds

Similar Compounds

Eryloside B: Another glycoside isolated from the same sponge species with similar biological activities.

Eryloside C: A structurally related compound with variations in the glycosidic linkages.

Eryloside D: Differing in the steroidal backbone structure but sharing similar glycosidic units

Uniqueness

Eryloside A is unique due to its specific 4-methylated steroidal structure and the presence of two galactopyranose units. This unique structure contributes to its distinct biological activities and makes it a valuable compound for scientific research .

Properties

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(2R,3R,4S,5S,6S)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(10S,13R,17R)-17-[(2R)-4-hydroxy-6-methylheptan-2-yl]-4,10,13-trimethyl-2,3,4,5,6,7,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66O12/c1-19(2)15-22(43)16-20(3)24-9-10-26-23-7-8-25-21(4)28(12-14-40(25,6)27(23)11-13-39(24,26)5)49-38-36(34(47)32(45)30(18-42)51-38)52-37-35(48)33(46)31(44)29(17-41)50-37/h10,19-22,24-25,28-38,41-48H,7-9,11-18H2,1-6H3/t20-,21?,22?,24-,25?,28?,29-,30+,31+,32-,33+,34+,35-,36-,37+,38-,39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVYRDMWWABSYSI-ZMHUHEENSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCC3=C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CCC6(C3=CCC6C(C)CC(CC(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C2CCC3=C([C@]2(CCC1O[C@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)C)CC[C@]6(C3=CC[C@@H]6[C@H](C)CC(CC(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60923100 | |

| Record name | 23-Hydroxy-4-methylcholesta-8,14-dien-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

738.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119760-82-6 | |

| Record name | Eryloside A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119760826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 23-Hydroxy-4-methylcholesta-8,14-dien-3-yl 2-O-hexopyranosylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60923100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.